Dicamba-methyl
Overview
Description
Dicamba-methyl is the methyl ester of dicamba. It is an agrochemical, an environmental contaminant, a herbicide, and a synthetic auxin . It is a dichlorobenzene, a monomethoxybenzene, and a methyl ester . It is functionally related to dicamba . Dicamba methyl ester is a chlorinated acidic herbicide, which exists as a persistent contaminant in the environment .
Synthesis Analysis
Dicamba is an important herbicide for controlling post-emergent resistant weeds in soybean farming . The scientific community and general public have further examined off-target transport mechanisms (e.g., spray drift, volatilization, and tank contamination) and the visual responses of soybeans to ultralow dicamba concentrations . This paper synthesizes key chemical concepts and environmental processes associated with dicamba formulations, transport mechanisms, drift measurements, and plant responses .Molecular Structure Analysis
The molecular formula of Dicamba-methyl is C8H8Cl2O3 . Its molecular weight is 223.053 . The IUPAC Standard InChI is InChI=1S/C9H8Cl2O3/c1-13-8-6 (11)4-3-5 (10)7 (8)9 (12)14-2/h3-4H,1-2H3 .Chemical Reactions Analysis
Dicamba is an important herbicide for controlling post-emergent resistant weeds in soybean farming . The scientific community and general public have further examined off-target transport mechanisms (e.g., spray drift, volatilization, and tank contamination) and the visual responses of soybeans to ultralow dicamba concentrations . This paper synthesizes key chemical concepts and environmental processes associated with dicamba formulations, transport mechanisms, drift measurements, and plant responses .Physical And Chemical Properties Analysis
The molecular formula of Dicamba-methyl is C8H8Cl2O3 . Its molecular weight is 223.053 . The IUPAC Standard InChI is InChI=1S/C9H8Cl2O3/c1-13-8-6 (11)4-3-5 (10)7 (8)9 (12)14-2/h3-4H,1-2H3 .Scientific Research Applications
Specific Scientific Field
Agriculture, specifically in the control of post-emergent resistant weeds in soybean farming .
Summary of the Application
Dicamba is an important herbicide for controlling post-emergent resistant weeds in soybean farming . It is relatively low-cost and has an environmentally friendly profile with minimal toxicity to wildlife and humans .
Methods of Application or Experimental Procedures
The application involves the use of dicamba formulations, transport mechanisms, drift measurements, and plant responses . The off-target transport mechanisms such as spray drift, volatilization, and tank contamination are also examined .
Results or Outcomes
The research proposes additional areas of research and actions to increase our understanding and communicate the science findings, which should provide farmers with more robust tools and practices for sustainable dicamba use .
Application in Weed Control
Specific Scientific Field
Weed Science, specifically in the control of velvetleaf (Abutilon theophrasti) in dicamba/glyphosate–resistant soybean .
Summary of the Application
The research evaluates the interaction of dicamba, fluthiacet-methyl, and glyphosate applied alone or in a mixture in two- or three-way combinations for velvetleaf control in dicamba/glyphosate–resistant soybean .
Methods of Application or Experimental Procedures
The experiment involves the application of dicamba, fluthiacet-methyl, and glyphosate alone or in a mixture in two- or three-way combinations . The influence of velvetleaf height at the time of herbicide application on herbicide efficacy, velvetleaf density, biomass, and soybean yield is also evaluated .
Results or Outcomes
The interaction of dicamba + fluthiacet + glyphosate was found to be additive for velvetleaf control and biomass reduction regardless of application rate and velvetleaf height .
Application in Analytical Chemistry
Specific Scientific Field
Analytical Chemistry, specifically in the estimation of analytes in aqueous samples .
Summary of the Application
Dicamba methyl ester is used as an analytical reference standard for the estimation of the analyte in aqueous samples .
Methods of Application or Experimental Procedures
The method involves chemical derivatization combined with solid-phase extraction, followed by gas chromatography (SPE-GC) .
Results or Outcomes
This method allows for the accurate estimation of Dicamba methyl ester in aqueous samples .
Application in Environmental Science
Specific Scientific Field
Environmental Science, specifically in the study of off-target movement of dicamba .
Summary of the Application
The research examines off-target transport mechanisms of dicamba, such as spray drift, volatilization, and tank contamination . It synthesizes key chemical concepts and environmental processes associated with dicamba formulations, transport mechanisms, drift measurements, and plant responses .
Methods of Application or Experimental Procedures
The study involves the examination of dicamba formulations, transport mechanisms, drift measurements, and plant responses . The off-target transport mechanisms such as spray drift, volatilization, and tank contamination are also examined .
Results or Outcomes
The research proposes additional areas of research and actions to increase our understanding and communicate the science findings, which should provide farmers with more robust tools and practices for sustainable dicamba use .
Future Directions
Dicamba is an important herbicide for controlling post-emergent resistant weeds in soybean farming . The scientific community and general public have further examined off-target transport mechanisms (e.g., spray drift, volatilization, and tank contamination) and the visual responses of soybeans to ultralow dicamba concentrations . This paper proposes additional areas of research and actions to increase our understanding and communicate the science findings, which should provide farmers with more robust tools and practices for sustainable dicamba use .
properties
IUPAC Name |
methyl 3,6-dichloro-2-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-13-8-6(11)4-3-5(10)7(8)9(12)14-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSBKDYHGOOSML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)OC)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041849 | |
Record name | Dicamba-methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,6-dichloro-2-methoxybenzoate | |
CAS RN |
6597-78-0 | |
Record name | Dicamba-methyl [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006597780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dicamba-methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3,6-dichloro-2-methoxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DICAMBA-METHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZJ167QO5D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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